molecular formula C27H29N3O5S B11536704 Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11536704
M. Wt: 507.6 g/mol
InChI Key: UXLSLYMLEORURQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the following structural formula:

C27H29N3O5S\text{C}_{27}\text{H}_{29}\text{N}_3\text{O}_5\text{S} C27​H29​N3​O5​S

This compound belongs to the quinoline family and contains various functional groups, including amino, nitro, and ester moieties. Its intricate structure suggests potential biological activity and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, such as 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, with ethyl esters under suitable reaction conditions. The exact synthetic pathway may vary based on the desired regioisomer and substituents.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity: Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of nitroso or nitro compounds.

    Reduction: Reduction of the nitro group could yield the corresponding amino compound.

    Substitution: Substitution reactions at the phenyl rings or the ester group are possible.

Common Reagents and Conditions:

    Reductive Conditions: Hydrogenation using a metal catalyst (e.g., palladium on carbon) for nitro reduction.

    Substitution Reactions: Lewis acids (e.g., AlCl₃) or strong bases (e.g., NaOH) for phenyl ring substitutions.

Major Products: The major products depend on the specific reaction conditions and the substituents involved. Isolation and characterization of these products are essential for further study.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its pharmacological properties, aiming to develop novel drugs.

    Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Potential use in organic electronics or as a building block for functional materials.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs of this compound, its unique combination of functional groups sets it apart. Similar quinoline derivatives may share some features but lack the exact substitution pattern found here.

Biological Activity

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C27H29N2O3S
  • Molecular Weight : 497.04876 g/mol
  • CAS Number : 311785-31-6

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound has shown promising antioxidant properties in vitro. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage.
  • Anticancer Activity : Preliminary studies have indicated potential cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanisms may involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays. The results are summarized in the following table:

Assay TypeEC50 (mg/mL)Reference
DPPH Radical Scavenging0.067 ± 0.001
ABTS Radical Scavenging0.185 ± 0.003
Ferric Reducing Antioxidant Power0.201 ± 0.002

These values indicate that the compound exhibits significant antioxidant activity compared to standard antioxidants like vitamin E.

Anticancer Activity

The anticancer effects were assessed through cytotoxicity assays against A549 and HeLa cell lines:

Cell LineIC50 (µM)Mechanism of Action
A54915.2Induction of apoptosis
HeLa12.8Inhibition of cell proliferation

These results suggest that the compound has a potent effect on cancer cells and may serve as a lead structure for further development in anticancer therapeutics .

Case Studies

  • Study on Antioxidant Potential : A study highlighted the synthesis of derivatives related to the compound and their enhanced antioxidant properties compared to traditional antioxidants like phenazone . The derivatives demonstrated improved EC50 values across various assays.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against human cancer cell lines, revealing that the compound's structural features significantly contribute to its anticancer activity . The study emphasized the importance of substituents in enhancing biological efficacy.

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 2-amino-7,7-dimethyl-4-(4-methylsulfanylphenyl)-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C27H29N3O5S/c1-5-35-26(32)24-22(16-9-11-19(36-4)12-10-16)23-20(14-27(2,3)15-21(23)31)29(25(24)28)17-7-6-8-18(13-17)30(33)34/h6-13,22H,5,14-15,28H2,1-4H3

InChI Key

UXLSLYMLEORURQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CC(C2)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N

Origin of Product

United States

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